molecular formula C22H18N6O B13857855 2-Hydroxymethyl Rilpivirine

2-Hydroxymethyl Rilpivirine

Cat. No.: B13857855
M. Wt: 382.4 g/mol
InChI Key: KRXOLCAKDTZFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethyl Rilpivirine is a derivative of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. This compound is characterized by the presence of a hydroxymethyl group attached to the rilpivirine structure, which may influence its pharmacological properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl Rilpivirine involves multiple steps, starting from the basic rilpivirine structureOne of the methods involves the use of microwave-promoted synthesis, which has been shown to reduce reaction time significantly and improve yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and efficiency, often involving the use of less toxic reagents and solvents to ensure safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxymethyl Rilpivirine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Various substitution reactions can occur, particularly at the hydroxymethyl group, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Hydroxymethyl Rilpivirine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of hydroxymethylation on the pharmacological properties of NNRTIs.

    Biology: The compound is investigated for its potential effects on HIV-1 reverse transcriptase and its interactions with other biological molecules.

    Medicine: Research focuses on its potential as a therapeutic agent for HIV-1, exploring its efficacy and safety compared to other NNRTIs.

    Industry: It is used in the development of new antiretroviral drugs and in the study of drug resistance mechanisms.

Mechanism of Action

2-Hydroxymethyl Rilpivirine exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity. This binding prevents the enzyme from converting viral RNA into DNA, thereby blocking the replication of the virus. The hydroxymethyl group may enhance the binding affinity and specificity of the compound to the enzyme, potentially improving its efficacy .

Comparison with Similar Compounds

    Rilpivirine: The parent compound, used widely in HIV-1 treatment.

    Etravirine: Another NNRTI with a similar mechanism of action but different chemical structure.

    Efavirenz: An older NNRTI with a different side effect profile.

Uniqueness: 2-Hydroxymethyl Rilpivirine is unique due to the presence of the hydroxymethyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other NNRTIs. This modification can potentially lead to improved efficacy, reduced side effects, and better resistance profiles .

Properties

Molecular Formula

C22H18N6O

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[4-[4-(2-cyanoethenyl)-2-(hydroxymethyl)-6-methylanilino]pyrimidin-2-yl]amino]benzonitrile

InChI

InChI=1S/C22H18N6O/c1-15-11-17(3-2-9-23)12-18(14-29)21(15)27-20-8-10-25-22(28-20)26-19-6-4-16(13-24)5-7-19/h2-8,10-12,29H,14H2,1H3,(H2,25,26,27,28)

InChI Key

KRXOLCAKDTZFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)C=CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.